Ofloxacin O-glucuronide (M-1) is a significant metabolite of Ofloxacin (OFLX), a synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. [(+)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H -pyrido [1,2,3-de][1,4]benzoxazine-6-carboxylic acid] []. Ofloxacin O-glucuronide is formed through the O-acyl glucuronidation metabolic pathway of Ofloxacin, primarily in the liver [, ]. This process involves the conjugation of glucuronic acid to the carboxyl group of Ofloxacin, resulting in the formation of the O-glucuronide conjugate []. This metabolite has been identified in the excreta of various species, including rats, dogs, and monkeys, following oral administration of Ofloxacin [].
While the provided abstracts do not detail a specific synthesis method for Ofloxacin O-glucuronide, they indicate that it is primarily formed through in vivo metabolism []. This metabolic process occurs through glucuronidation, a major metabolic pathway for drugs and other xenobiotics. In vitro studies have utilized rat liver microsomes to study the stereoselective glucuronidation of Ofloxacin, demonstrating the preferential formation of S-(-)-Ofloxacin glucuronide over its R-(+)-enantiomer [].
Ofloxacin O-glucuronide is susceptible to hydrolysis, a chemical reaction that cleaves the ester bond between Ofloxacin and the glucuronide moiety. This reaction can be catalyzed by enzymes like β-glucuronidase, primarily found in the intestines []. This enzymatic hydrolysis regenerates Ofloxacin, contributing to its enterohepatic circulation and potentially influencing its pharmacokinetic profile [, ].
Furthermore, the co-administration of Ofloxacin with other drugs like ciprofloxacin has been shown to inhibit the β-glucuronidase-mediated hydrolysis of mycophenolic acid glucuronide, a process similar to that observed with Ofloxacin O-glucuronide []. This interaction highlights the potential for drug-drug interactions involving glucuronide metabolites and their impact on drug efficacy and clearance.
As a metabolite of Ofloxacin, Ofloxacin O-glucuronide itself does not possess inherent antibacterial activity. Its significance lies in its role in the pharmacokinetic profile of Ofloxacin, particularly in its enterohepatic circulation [, ]. After being formed in the liver, Ofloxacin O-glucuronide is excreted into the bile and subsequently enters the intestines. In the intestines, bacterial β-glucuronidase can hydrolyze Ofloxacin O-glucuronide, releasing free Ofloxacin, which can then be reabsorbed into the bloodstream. This enterohepatic cycling contributes to the prolonged half-life and sustained serum concentrations of Ofloxacin [, ].
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5